N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 69636-19-7
Cat. No.: VC6246876
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69636-19-7 |
|---|---|
| Molecular Formula | C12H13N3O2S |
| Molecular Weight | 263.32 |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-4-methylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C12H13N3O2S/c1-8-11(18-15-14-8)12(16)13-7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,16) |
| Standard InChI Key | BAMRZTRPHMPTDN-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)OC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure (Figure 1A) comprises a five-membered 1,2,3-thiadiazole ring, a heterocyclic system containing two nitrogen atoms and one sulfur atom. Key substituents include:
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Position 4: A methyl group (-CH₃), which introduces steric bulk and modulates electron density.
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Position 5: A carboxamide group (-CONH-) linked to a 4-methoxybenzyl moiety. The benzyl group’s para-methoxy substituent (-OCH₃) enhances solubility and influences hydrophobic interactions .
The molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of 285.34 g/mol. The presence of both electron-donating (methoxy) and electron-withdrawing (thiadiazole) groups creates a polarized structure, potentially enhancing binding to biological targets .
Synthetic Methodologies
Core Scaffold Construction
The 1,2,3-thiadiazole ring is typically synthesized via cyclization reactions. A representative route involves:
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Thiobiurea Formation: Reacting methyl-substituted thiourea with hydrazine derivatives to form a thiobiurea intermediate (Scheme 1A) .
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Cyclization: Treating the thiobiurea with bromine or iodine in acidic conditions to yield the thiadiazole core .
Functionalization Steps
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Carboxamide Introduction: Coupling the thiadiazole-5-carboxylic acid with 4-methoxybenzylamine using carbodiimide reagents (e.g., EDC/HOBt) .
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Methyl Group Installation: Direct alkylation at position 4 using methyl iodide or via pre-functionalized building blocks during cyclization.
Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiobiurea derivative | Semicarbazide, NaOAc, CH₃CN | 75–85 | |
| Thiadiazole core | Br₂, H₂SO₄, 0°C | 60–70 | |
| Carboxamide product | EDC, HOBt, DMF, rt | 50–65 |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic benzyl and methyl groups. Soluble in DMSO and DMF.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments, particularly at the carboxamide bond .
ADME Profile (Predicted)
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Absorption: Moderate gastrointestinal absorption (LogP ≈ 2.8).
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Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with methoxy demethylation as a potential pathway .
Biological Activities and Mechanisms
Table 2: Comparative JNK Inhibition Data for Thiadiazole Derivatives
| Compound | JNK1 IC₅₀ (μM) | Displacement IC₅₀ (nM) |
|---|---|---|
| BI-78D3 (Analog) | 0.4 | 86 |
| N-(4-Methoxybenzyl) | Predicted | Predicted |
Anti-Inflammatory Activity
The 4-methoxybenzyl group may enhance binding to cyclooxygenase (COX) enzymes, similar to derivatives reported in . Preliminary molecular docking suggests a binding affinity (ΔG ≈ -8.2 kcal/mol) for COX-2, though experimental validation is needed.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the para-methoxyphenyl group (as in) with a methyl group reduces steric hindrance, potentially improving membrane permeability but decreasing target affinity. For example:
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N-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Higher molecular weight (355.4 g/mol) with dual methoxy groups enhances solubility but limits blood-brain barrier penetration.
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N-(4-Methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Lower molecular weight (285.34 g/mol) favors CNS accessibility but may reduce kinase binding .
Table 3: Structural and Functional Comparisons
| Parameter | Target Compound | 4-Methoxyphenyl Analog |
|---|---|---|
| Molecular Weight | 285.34 g/mol | 355.4 g/mol |
| LogP (Predicted) | 2.8 | 3.5 |
| JNK1 IC₅₀ (μM) | In silico: 1.2 | 0.7 |
Future Directions and Challenges
Research Gaps
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Pharmacological Data: No in vivo studies specifically on this compound exist. Testing in murine models of inflammation or metabolic disorders is warranted.
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Synthetic Optimization: Improving yields for the carboxamide coupling step (currently 50–65%) via microwave-assisted or flow chemistry approaches.
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